molecular formula C7H8N2O3 B130308 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 143158-62-7

4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B130308
CAS RN: 143158-62-7
M. Wt: 168.15 g/mol
InChI Key: MFDNDVAWZIXTQG-UHFFFAOYSA-N
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Description

“4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole and its derivatives can undergo various chemical reactions. For example, 1-Methyl-2-pyrrolecarboxylic acid can be used as a reactant to prepare 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide via a palladium-catalyzed decarboxylative cross-coupling reaction .

Scientific Research Applications

Drug Discovery

Pyrrole derivatives, such as “4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid”, have been extensively used in drug discovery . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Material Science

Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for the development of new materials with specific characteristics .

Catalysis

Pyrrole derivatives play a crucial role in catalysis . They are involved in various catalytic processes, contributing to the efficiency and selectivity of these processes .

Synthesis of Biologically Active Molecules

The pyrrole moiety is a fundamental building block for many biologically active molecules . Therefore, “4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of these molecules .

Green Chemistry

Pyrrole derivatives are used in green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles . These methods are environmentally friendly and sustainable .

Antimalarial and HIV-1 Protease Inhibitory Activities

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities.

Synthesis of Pyrrole Derivatives

“4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of pyrrole derivatives . These derivatives have a wide range of applications in various fields .

Pharmaceutical Applications

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

properties

IUPAC Name

4-carbamoyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDNDVAWZIXTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438488
Record name 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

143158-62-7
Record name 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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